3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that play a significant role in organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 6-position and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the acylation of indoles at the 3-position. For instance, a reaction between 6-methylindole and an appropriate acylating agent under controlled conditions can yield the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with biological receptors and enzymes, potentially modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides: These compounds have shown significant potency as inhibitors of mutant isocitrate dehydrogenase-1 (IDH1) and have applications in cancer research.
3-(6-methyl-1H-indol-3-yl)propanoic acid: This compound is structurally similar but lacks the nitrile group, which may affect its reactivity and applications.
Uniqueness
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile is unique due to the presence of both the nitrile and oxo groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its structure allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(6-methyl-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-2-3-9-10(12(15)4-5-13)7-14-11(9)6-8/h2-3,6-7,14H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQHNTUEJHHLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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